N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and an ethoxyphenyl group, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinazolines, have been found to bind to the active site of histone acetyltransferase pcaf , suggesting that N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may have a similar target.
Mode of Action
It is suggested that similar compounds may interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Given the potential target of pcaf, it is plausible that this compound could influence pathways related to histone acetylation and gene expression .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that they may have favorable druggability .
Result of Action
Similar compounds have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities .
Biochemical Analysis
Biochemical Properties
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions, particularly as a potential DNA intercalator and topoisomerase II inhibitor . The compound interacts with DNA by inserting itself between the base pairs, thereby disrupting the DNA structure and function. This interaction can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting topoisomerase II, this compound can prevent the proliferation of cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. The compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2-M phase . This effect is mediated through its interaction with DNA and inhibition of topoisomerase II, leading to the accumulation of DNA damage and activation of cell death pathways. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with DNA and topoisomerase II. The compound intercalates into the DNA helix, causing structural distortions that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, this compound may also modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic efficacy and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus where it interacts with DNA . The compound’s activity and function are influenced by its localization, as it can directly affect DNA replication and transcription processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects .
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and oxalic acid, under reflux conditions in the presence of hydrochloric acid to form the quinazoline intermediate.
Introduction of the Fluoro Group: The quinazoline intermediate is then reacted with thionyl chloride in dichloroethane to introduce the fluoro group.
Acetylation and Ethoxyphenyl Substitution:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted triazoloquinazolines with modified functional groups .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of various cancer cell lines.
Biological Research: The compound is used in studies related to DNA intercalation and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: This compound has shown potent antibacterial and antitubercular activities.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Known for its anti-HIV activity.
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds exhibit DNA intercalation activities and have been investigated for their anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-8-3-12(20)9-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCMWDUWFSLLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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